molecular formula C13H11N3O3 B12101703 3-(4-Carbamoylpyridin-2-ylamino)benzoic acid

3-(4-Carbamoylpyridin-2-ylamino)benzoic acid

Cat. No.: B12101703
M. Wt: 257.24 g/mol
InChI Key: IZTIIXFLOQLVMW-UHFFFAOYSA-N
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Description

3-(4-Carbamoylpyridin-2-ylamino)benzoic acid is an organic compound with the molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol This compound is characterized by the presence of a benzoic acid moiety linked to a pyridine ring through an amide bond

Preparation Methods

The synthesis of 3-(4-Carbamoylpyridin-2-ylamino)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

3-(4-Carbamoylpyridin-2-ylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Carbamoylpyridin-2-ylamino)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Carbamoylpyridin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-(4-Carbamoylpyridin-2-ylamino)benzoic acid can be compared with other similar compounds, such as:

    3-(4-Pyridinyl)benzoic acid: This compound has a similar structure but lacks the carbamoyl group.

    4-(Aminocarbonyl)-2-pyridinyl]amino]benzoic acid: This compound has a similar structure but with different substituents on the aromatic rings.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

3-[(4-carbamoylpyridin-2-yl)amino]benzoic acid

InChI

InChI=1S/C13H11N3O3/c14-12(17)8-4-5-15-11(7-8)16-10-3-1-2-9(6-10)13(18)19/h1-7H,(H2,14,17)(H,15,16)(H,18,19)

InChI Key

IZTIIXFLOQLVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC(=C2)C(=O)N)C(=O)O

Origin of Product

United States

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